Aminofluorene-dG

Vue d'ensemble

Description

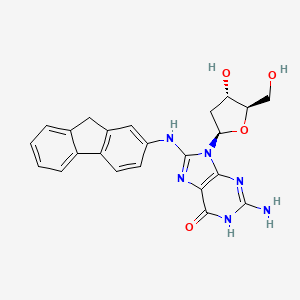

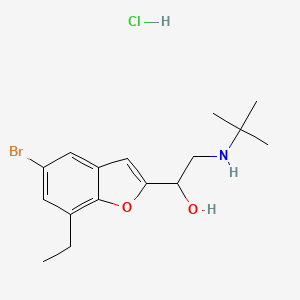

2’-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine is a synthetic nucleoside analog. It is structurally similar to guanosine but features a fluorene moiety attached to the guanine base. This modification imparts unique properties to the compound, making it valuable in various scientific research applications.

Applications De Recherche Scientifique

2’-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine has several applications in scientific research:

Chemistry: Used as a probe to study nucleic acid interactions and dynamics.

Biology: Employed in the investigation of DNA replication and repair mechanisms.

Industry: Utilized in the synthesis of specialized nucleic acid-based materials.

Mécanisme D'action

Target of Action

Aminofluorene-dG, also known as N-(Deoxyguanosin-8-yl)-2-aminofluorene or DG-8-AF, primarily targets DNA . It forms a major and persistent lesion in DNA, specifically at the C8 position of guanine bases . This adduct formation is a key step in the compound’s interaction with its target .

Mode of Action

The compound interacts with DNA by forming an adduct, which is a product of direct addition of two molecules . The adduct in solution induces a sequence-dependent equilibrium between the external binding B-type (B) and base-displaced stacked (S) conformers . The conformation of the adduct is differentially modulated by DNA structure, DNA polymerase, and the presence of an incoming nucleoside triphosphate .

Biochemical Pathways

The compound affects the DNA replication and repair pathways . The formation of the adduct can lead to mutations during DNA replication . Several DNA repair mechanisms, such as the nucleotide excision repair pathway and the base excision repair pathway, typically remove such bulky DNA lesions .

Pharmacokinetics

It is known that the compound is metabolically activated in vivo to produce the dna adduct

Result of Action

The formation of the this compound adduct can lead to mutations during DNA replication . These mutations can be point mutations or frameshift mutations, depending on the sequence context . The adduct weakens the binding of DNA polymerase in the presence of correct dCTP .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the sequence context of the DNA can influence the structural characteristics and repair of the adduct . The presence of 5-methylcytosine (5mC) in the sequence context can influence the bypass efficiency of the bulky DNA damage .

Analyse Biochimique

Biochemical Properties

N-(Deoxyguanosin-8-yl)-2-aminofluorene interacts with various enzymes, proteins, and other biomolecules. It is known to form adducts with DNA, specifically with deoxyguanosine residues . This interaction involves the formation of a covalent bond between the compound and the DNA molecule, which can lead to changes in the DNA structure and potentially influence its function .

Cellular Effects

The effects of N-(Deoxyguanosin-8-yl)-2-aminofluorene on cells are primarily related to its interaction with DNA. This compound can cause mutations, which may lead to changes in gene expression and cellular metabolism . It can also influence cell signaling pathways, potentially leading to changes in cell function .

Molecular Mechanism

N-(Deoxyguanosin-8-yl)-2-aminofluorene exerts its effects at the molecular level through its interaction with DNA. It forms adducts with deoxyguanosine residues in DNA, which can lead to mutations . These mutations can result in changes in gene expression, potentially influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Deoxyguanosin-8-yl)-2-aminofluorene can change over time. For example, the formation of DNA adducts can lead to mutations over time . Additionally, this compound may have long-term effects on cellular function, as changes in gene expression can have lasting impacts .

Dosage Effects in Animal Models

The effects of N-(Deoxyguanosin-8-yl)-2-aminofluorene can vary with different dosages in animal models. At high doses, this compound can cause significant DNA damage and lead to mutations

Metabolic Pathways

N-(Deoxyguanosin-8-yl)-2-aminofluorene is involved in metabolic pathways related to DNA damage and repair. It is formed from N-Hydroxy-PhIP, a reactive intermediate in the metabolic peroxidation of the carcinogen benzidine . This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels.

Transport and Distribution

N-(Deoxyguanosin-8-yl)-2-aminofluorene is transported and distributed within cells and tissues through its interactions with DNA. It forms adducts with deoxyguanosine residues in DNA, which can influence its localization and accumulation .

Subcellular Localization

The subcellular localization of N-(Deoxyguanosin-8-yl)-2-aminofluorene is primarily in the nucleus, due to its interaction with DNA . This interaction can influence the activity and function of the compound, potentially leading to changes in cellular function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine typically involves multi-step organic synthesis. The process begins with the protection of the hydroxyl groups of deoxyguanosine, followed by the introduction of the fluorene moiety through nucleophilic substitution reactions. The final steps involve deprotection to yield the desired compound.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2’-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the fluorene moiety.

Substitution: Nucleophilic substitution reactions can introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium azide can be employed.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce azido groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

2’-Deoxyguanosine: Lacks the fluorene moiety, making it less versatile in certain applications.

8-Aminoguanosine: Contains an amino group instead of the fluorene moiety, leading to different chemical properties.

Uniqueness

2’-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine’s uniqueness lies in its fluorene moiety, which imparts distinct chemical and biological properties. This makes it a valuable tool in various research fields, offering advantages over similar compounds in terms of specificity and functionality.

Propriétés

IUPAC Name |

2-amino-8-(9H-fluoren-2-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O4/c24-22-27-20-19(21(32)28-22)26-23(29(20)18-9-16(31)17(10-30)33-18)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30-31H,7,9-10H2,(H,25,26)(H3,24,27,28,32)/t16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYQNJYFBAYPNG-RCCFBDPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993823 | |

| Record name | 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73051-69-1 | |

| Record name | 2′-Deoxy-8-(9H-fluoren-2-ylamino)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73051-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Deoxyguanosin-8-yl)-2-aminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073051691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(DEOXYGUANOSIN-8-YL)-2-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D7E8EIA7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

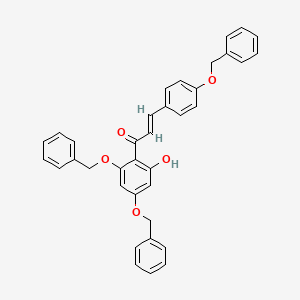

![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)